molecular formula C23H22N2O2 B5236817 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B5236817
M. Wt: 358.4 g/mol
InChI Key: PPFVPJURKOXUQW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzaldehyde and acetophenone under acidic or basic conditions to form the desired pyrazole ring.

Reaction Conditions:

    Reagents: 2-methoxyphenylhydrazine, 4-methoxybenzaldehyde, acetophenone

    Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Solvents: Ethanol, methanol, or other suitable organic solvents

    Temperature: Typically conducted at room temperature or slightly elevated temperatures (25-60°C)

    Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrazole ring itself.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The methoxyphenyl and phenyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
  • 1-(4-Methoxyphenyl)-3-phenyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole
  • 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Uniqueness

1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of methoxyphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)22-16-20(17-8-4-3-5-9-17)24-25(22)21-10-6-7-11-23(21)27-2/h3-15,22H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFVPJURKOXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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